trans-Doxercalciferol-d3 is a synthetic derivative of doxercalciferol, a vitamin D analog. This compound is primarily utilized in scientific research and clinical applications related to calcium metabolism and bone health. The designation "d3" indicates that this compound is a deuterated form, which can be useful in various analytical techniques, including mass spectrometry.
trans-Doxercalciferol-d3 is synthesized in laboratories and is not found naturally in significant amounts. Its production involves chemical processes that modify the structure of doxercalciferol to enhance its stability and bioavailability.
trans-Doxercalciferol-d3 is classified as a vitamin D analog. It falls under the category of fat-soluble vitamins, specifically within the broader classification of secosteroids due to its structural characteristics, which include a broken steroid ring.
The synthesis of trans-Doxercalciferol-d3 typically involves the isomerization of doxercalciferol. The process may include several steps:
The molecular structure of trans-Doxercalciferol-d3 includes several key features:
The structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule and confirm its identity .
trans-Doxercalciferol-d3 participates in several important biochemical reactions:
The mechanism by which trans-Doxercalciferol-d3 exerts its effects involves several steps:
Research has shown that trans-Doxercalciferol-d3 effectively increases serum calcium levels by enhancing intestinal absorption and mobilizing calcium from bones .
trans-Doxercalciferol-d3 has several applications in scientific research:
This compound represents a significant tool for researchers exploring vitamin D metabolism and its implications for health and disease management.
trans-Doxercalciferol-d3 (CAS 74007-20-8 unlabeled) is a deuterated analog of the vitamin D₂ derivative doxercalciferol, featuring strategic deuterium substitutions that modify its biochemical properties without altering its core steroidal structure. Its molecular formula is C₂₈H₄₁D₃O₂, with a molecular weight of 415.67 g/mol [1] [8]. The deuterium atoms are incorporated at three specific positions within the (1R,3S,5E)-4-methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol scaffold, replacing hydrogen atoms in the 1,3-cyclohexanediol moiety [2] [8]. This isotopic labeling serves two primary purposes:
Table 1: Atomic Composition of trans-Doxercalciferol-d3
Component | Specification |
---|---|
Molecular Formula | C₂₈H₄₁D₃O₂ |
Molecular Weight | 415.67 g/mol |
Deuterium Positions | 1,3-cyclohexanediol hydrogens |
CAS Number | 74007-20-8 (unlabeled) |
The "trans" designation in trans-Doxercalciferol-d3 refers to the stereochemical orientation around the 5E,7E,22E triene system within its secosteroid backbone. This contrasts with cis-configured vitamin D analogs where hydrogen substituents align on the same face of the molecule. The E-configuration (trans) across these conjugated double bonds imposes distinct geometric constraints:
Table 2: Stereochemical Comparison of Vitamin D Isomers
Configuration | Double Bond Geometry | Molecular Flexibility | VDR Binding Affinity |
---|---|---|---|
trans (5E,7E) | Extended, linear conformation | Reduced | Moderate |
cis (5Z,7Z) | Bent, angled conformation | Increased | High (native-like) |
Structurally, trans-Doxercalciferol-d3 diverges from native vitamin D metabolites in four key domains:
These modifications yield a molecule with 415.67 g/mol mass—slightly heavier than non-deuterated doxercalciferol (412.65 g/mol) [3] and significantly distinct from native 1,25-(OH)₂D₃ (416.64 g/mol). Functionally, trans-Doxercalciferol-d3 acts as a VDR agonist, similar to its non-deuterated counterpart, but with altered pharmacokinetics due to deuterium effects [5] [9].
The ergocalciferol-derived side chain of trans-Doxercalciferol-d3 plays a pivotal role in mediating interactions with the VDR ligand-binding domain (LBD). Key modifications and their consequences include:
The VDR LBD employs a dual-step binding mechanism: initial docking via the A-ring and seco-B-ring, followed by side-chain insertion into a hydrophobic channel. trans-Doxercalciferol-d3's side chain exhibits moderate affinity (Kd ~10⁻⁸–10⁻⁹ M) compared to 1,25-(OH)₂D₃ (Kd ~10⁻¹⁰ M), attributable to suboptimal interactions with residues in pockets 2 and 3 of the LBD [4] [9]. Nevertheless, its binding suffices to trigger VDR-RXR heterodimerization and recruitment of the DRIP coactivator complex (vitamin D receptor-interacting proteins), which facilitates chromatin remodeling via histone acetyltransferase activity [4].
Table 3: Side-Chain Functional Groups and VDR Interaction Profiles
Structural Feature | Location in VDR LBD | Functional Consequence |
---|---|---|
C24 Methyl Group | Hydrophobic pocket 1 | Enhanced hydrophobic anchoring |
C22=C23 (E) Double Bond | Proximal to helix 12 | Alters AF-2 domain positioning |
Deuterium at C1/C3 | A-ring stabilization | Prolongs residence time in binding pocket |
1α-OH Group | H-bond with Ser237/Arg274 | Essential for transactivation initiation |
Table 4: Clinically Approved Vitamin D Compounds and Key Modifications
Compound Name | Brand Name | Key Structural Features | Primary Indication |
---|---|---|---|
Doxercalciferol | Hectorol | 1α-hydroxylated vitamin D₂ analog | Secondary hyperparathyroidism |
trans-Doxercalciferol-d3 | Research compound | Deuterated A-ring + trans-conjugated triene system | Isotopic tracer studies |
Calcitriol | Rocaltrol | Native 1,25-dihydroxyvitamin D₃ | Renal osteodystrophy |
Paricalcitol | Zemplar | 19-nor-1,25-dihydroxyvitamin D₂ analog | Secondary hyperparathyroidism |
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7